molecular formula C17H15NO3 B3177396 6-methoxy-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde CAS No. 158611-24-6

6-methoxy-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde

Cat. No.: B3177396
CAS No.: 158611-24-6
M. Wt: 281.3 g/mol
InChI Key: OISNBKYGHVZZNL-UHFFFAOYSA-N
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Description

6-Methoxy-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde (CAS: 158611-24-6) is a substituted indole derivative with the molecular formula C₁₇H₁₅NO₃ and a molecular weight of 281.3 g/mol . It features a methoxy group at the 6-position of the indole ring and a 4-methoxyphenyl substituent at the 2-position, with a formyl group at the 3-position (Figure 1). This compound is primarily utilized in research settings, particularly in medicinal chemistry and materials science, due to its role as a precursor for synthesizing bioactive derivatives such as thiosemicarbazones and oximes .

Properties

IUPAC Name

6-methoxy-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-20-12-5-3-11(4-6-12)17-15(10-19)14-8-7-13(21-2)9-16(14)18-17/h3-10,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISNBKYGHVZZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(N2)C=C(C=C3)OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of 4-methoxyphenyl with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Cyclization: The resulting acylated product undergoes cyclization to form the indole core. This step often requires the use of strong acids or bases to facilitate the ring closure.

    Formylation: The final step involves the formylation of the indole ring at the 3 position. This can be achieved using reagents such as Vilsmeier-Haack reagent (a combination of dimethylformamide and phosphorus oxychloride) to introduce the aldehyde group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: 6-Methoxy-2-(4-methoxyphenyl)-1H-indole-3-carboxylic acid.

    Reduction: 6-Methoxy-2-(4-methoxyphenyl)-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methoxy-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-methoxy-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways: It could modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are compared based on structural features, physicochemical properties, and biological relevance:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Substituents (Indole Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
6-Methoxy-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde 158611-24-6 6-OCH₃, 2-(4-OCH₃C₆H₄) C₁₇H₁₅NO₃ 281.3 Not reported
2-(4-Methoxyphenyl)-1H-indole-3-carbaldehyde 76195-80-7 2-(4-OCH₃C₆H₄) C₁₆H₁₃NO₂ 251.28 213
6-Methoxy-2-(4-methylphenyl)-1H-indole-3-carbaldehyde Not reported 6-OCH₃, 2-(4-CH₃C₆H₄) C₁₇H₁₅NO₂ 265.3 Not reported
2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde 590390-96-8 2-(4-(CH(CH₃)₂)C₆H₄) C₁₈H₁₇NO 263.3 Not reported
1H-Indole-3-carboxaldehyde, 5-hexyl-2-(4-methoxyphenyl) 920514-84-7 5-C₆H₁₃, 2-(4-OCH₃C₆H₄) C₂₂H₂₅NO₂ 335.4 Not reported
Substituent Effects on Physicochemical Properties
  • Methoxy vs. Methyl Groups : The 6-methoxy substituent in the title compound increases polarity compared to 6-unsubstituted analogs (e.g., 2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde, CAS 76195-80-7). This is reflected in its higher molecular weight (281.3 vs. 251.3 g/mol) and predicted solubility in DMSO .
Crystallographic and Conformational Differences
  • For the title compound, similar steric effects from the 6-methoxy group may influence its crystal packing and reactivity.
  • Bond Lengths : In indole-3-carbaldehyde derivatives, the C(9)-N(1) bond length is ~1.376 Å, consistent across experimental and computational studies .

Biological Activity

6-methoxy-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde is a derivative of indole, a structure known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and antimicrobial research. The following sections detail the biological activities associated with this compound, supported by case studies and research findings.

Chemical Structure and Properties

The compound features an indole backbone substituted with methoxy groups, which are known to enhance biological activity through various mechanisms. The presence of the aldehyde functional group is significant for its reactivity and potential interactions with biological targets.

Anticancer Activity

Indole derivatives, including this compound, have been studied for their anticancer properties. Research indicates that such compounds can inhibit cancer cell proliferation through various mechanisms:

  • Microtubule Destabilization : Indole compounds have been shown to disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, studies have demonstrated that related indole derivatives exhibit IC50 values ranging from 2 to 11 μmol/L against multiple cancer cell lines, including MDA-MB-231 and HepG2 cells .
  • Caspase Activation : Compounds similar to this compound have been reported to enhance caspase-3 activity, a critical component in the apoptotic pathway, thereby promoting programmed cell death in cancerous cells .

Antimicrobial Activity

Indole derivatives are also recognized for their antimicrobial properties. The compound's structure suggests potential efficacy against various pathogens:

  • Bacterial Inhibition : Indoles have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
  • Antifungal Properties : There is emerging evidence supporting the antifungal activity of indole derivatives. Studies have indicated that certain indoles can inhibit fungal growth by targeting specific cellular processes .

Case Study 1: Anticancer Efficacy

A study assessed the cytotoxic effects of several indole derivatives on human cancer cell lines. The results indicated that this compound exhibited a notable reduction in cell viability with an IC50 value of approximately 193.93 µg/mL against A549 lung cancer cells, suggesting moderate efficacy compared to standard chemotherapeutics like 5-fluorouracil .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial activity, the compound was tested against various bacterial strains. Results demonstrated that it inhibited bacterial growth effectively at concentrations as low as 100 µg/mL, highlighting its potential as a lead compound for developing new antibiotics .

Summary of Biological Activity

The following table summarizes key findings related to the biological activities of this compound:

Activity TypeTarget Organism/Cell LineIC50 Value (µg/mL)Mechanism of Action
AnticancerA549 (lung cancer)193.93Microtubule destabilization, caspase activation
AntimicrobialStaphylococcus aureus<100Membrane disruption
AntifungalCandida albicans<100Inhibition of cellular processes

Q & A

Q. What are the common synthetic routes for preparing 6-methoxy-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde?

Answer: The compound is typically synthesized via a Vilsmeier-Haack reaction , where a pre-formed indole core (e.g., 6-methoxy-2-(4-methoxyphenyl)-1H-indole) undergoes formylation using POCl₃ and DMF under controlled conditions . Key steps include:

  • Indole core preparation : Suzuki-Miyaura coupling to introduce the 4-methoxyphenyl group at the 2-position of the indole ring .
  • Formylation : Reaction with POCl₃/DMF at 0–5°C, followed by neutralization with NaOH to yield the aldehyde .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Q. How is the compound characterized spectroscopically?

Answer:

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry and substituent positions. For example, the aldehyde proton appears as a singlet at δ 10.2–10.5 ppm .
  • IR : A strong carbonyl stretch (~1680 cm1^{-1}) confirms the aldehyde group .
  • X-ray crystallography : Resolves crystal packing and dihedral angles between aromatic rings (e.g., 64.48° between indole and phenyl rings in analogous structures) .

Q. What purification methods are recommended for isolating high-purity samples?

Answer:

  • Flash chromatography : Silica gel with gradient elution (e.g., 20–40% ethyl acetate in hexane) to remove unreacted starting materials .
  • Recrystallization : Use methanol/water mixtures to isolate crystalline forms .

Advanced Research Questions

Q. How can regioselectivity be controlled during functionalization of the aldehyde group?

Answer: Regioselectivity in substitution reactions (e.g., nucleophilic additions) depends on:

  • Reaction conditions : Basic media favor nucleophilic attack at the aldehyde, while acidic conditions may stabilize intermediates .
  • Catalysts : Pd-mediated cross-coupling (e.g., with aryl boronic acids) selectively modifies the 3-carbaldehyde position without affecting methoxy groups .
  • Protecting groups : Temporary protection of the indole NH (e.g., with Boc groups) prevents undesired side reactions .

Q. What strategies optimize yields in large-scale synthesis?

Answer:

  • Solvent optimization : DMF or THF improves solubility of intermediates .
  • Temperature control : Maintaining ≤5°C during formylation minimizes byproduct formation .
  • Catalyst screening : Pd(PPh₃)₄ enhances coupling efficiency in Suzuki reactions (yields >80%) .

Q. How is the compound evaluated for biological activity in enzyme inhibition studies?

Answer:

  • Enzyme assays : Test against targets like 1-deoxy-D-xylulose-5-phosphate synthase (DXS) using fluorescence-based kinetic assays .
  • Docking studies : Molecular modeling (e.g., AutoDock Vina) predicts binding interactions with active sites, guided by the aldehyde’s electrophilicity .
  • Structure-activity relationships (SAR) : Compare with analogs (e.g., 6-bromo or 5-methoxy derivatives) to identify critical substituents .

Q. What analytical challenges arise in detecting degradation products?

Answer:

  • LC-MS/MS : Identifies oxidation products (e.g., carboxylic acid derivatives) under accelerated stability testing (40°C/75% RH) .
  • HPLC-DAD : Monitors photodegradation (λ = 254 nm) in methanol solutions, revealing aldehyde-to-acid conversion .

Methodological Notes

  • Safety : Handle POCl₃ and DMF in a fume hood; use PPE due to corrosive and toxic hazards .
  • Data validation : Cross-reference NMR shifts with computed spectra (e.g., ACD/Labs) to confirm assignments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methoxy-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde
Reactant of Route 2
6-methoxy-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde

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